molecular formula C12H14O4 B2527315 Methyl 2-(5-acetyl-2-methoxyphenyl)acetate CAS No. 2288708-93-8

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

Cat. No.: B2527315
CAS No.: 2288708-93-8
M. Wt: 222.24
InChI Key: HJAIRGUURAYSDR-UHFFFAOYSA-N
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Description

Overview of Aromatic Acetate (B1210297) Esters in Organic Chemistry Research

Aromatic acetate esters are a significant class of organic compounds characterized by an ester functional group in which the carbonyl carbon is attached to an aromatic ring system via a methylene (B1212753) bridge, and the oxygen atom is bonded to a methyl group. numberanalytics.comnumberanalytics.com These compounds are a subset of the broader category of aromatic esters and play a crucial role in various domains of organic chemistry. Their general structure consists of an aromatic moiety, an acetate group, and a methyl ester, which imparts a unique combination of physical and chemical properties. numberanalytics.comebsco.com

The synthesis of aromatic acetate esters can be achieved through several established methods in organic chemistry. numberanalytics.com A primary method is the Fischer esterification, which involves the reaction of an aromatic carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.comnumberanalytics.com Other synthetic routes include the reaction of aromatic acid chlorides with alcohols, a highly efficient method that often proceeds under mild conditions. numberanalytics.comnumberanalytics.com Transesterification, the exchange of the alkyl group of an existing ester with another alcohol, also serves as a viable method for synthesizing these compounds. numberanalytics.com Furthermore, biotechnological processes utilizing enzymes like lipases are gaining attention as a greener alternative to traditional chemical synthesis due to their high efficiency and selectivity under mild conditions. nih.gov

In the realm of academic research, aromatic acetate esters are valued for their versatility. They are frequently employed as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com Their ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, making them valuable precursors in multi-step synthetic pathways. numberanalytics.com The aromatic ring itself can undergo various electrophilic substitution reactions, allowing for further functionalization. numberanalytics.com Additionally, their characteristic odors have led to their use in the fragrance and flavor industries. iloencyclopaedia.org In medicinal chemistry, the ester group is often incorporated into drug molecules to create prodrugs, which can enhance properties like bioavailability and stability. acs.orgnumberanalytics.com

The physical and chemical properties of aromatic acetate esters are influenced by the nature of the aromatic ring and any substituents present. Generally, they are soluble in organic solvents with limited solubility in water. numberanalytics.com Their boiling and melting points are typically higher than their aliphatic counterparts due to the rigid structure of the aromatic ring, which facilitates stronger intermolecular interactions. numberanalytics.com

Academic Significance and Research Context of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (B14808566)

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is a specific aromatic acetate ester with the chemical formula C12H14O4. keyorganics.net Its structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group, an acetyl group, and a methyl acetate group. While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from its chemical structure and its relationship to other well-studied aromatic compounds.

The presence of multiple functional groups—an ether (methoxy), a ketone (acetyl), and an ester (methyl acetate)—on the aromatic ring makes this compound a potentially valuable intermediate in organic synthesis. Each of these groups can be a site for further chemical modification, allowing for the construction of more complex molecular architectures. For instance, the acetyl group's carbonyl can undergo reactions like reduction, oxidation, or condensation, while the ester can be hydrolyzed to a carboxylic acid.

Research on structurally related compounds, such as derivatives of 2-(methoxyphenyl)acetic acid and various benzofuran (B130515) acetic acids, highlights the synthetic utility of this class of molecules. mdpi.commdpi.com These related studies often involve multi-component reactions to construct complex heterocyclic systems, and a compound like this compound could potentially be a precursor or a target molecule in such synthetic endeavors. mdpi.combohrium.com

Below is a data table summarizing the known properties of this compound.

Table 1: Properties of this compound

Property Value
CAS Number 2288708-93-8 keyorganics.net
Molecular Formula C12H14O4 keyorganics.net
Molecular Weight 222.24 g/mol

| IUPAC Name | this compound |

Note: Some properties are calculated based on the chemical structure as detailed experimental data is limited in public databases.

The study of specific aromatic acetate esters like this compound contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies in organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-acetyl-2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(13)9-4-5-11(15-2)10(6-9)7-12(14)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAIRGUURAYSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 2 5 Acetyl 2 Methoxyphenyl Acetate

Retrosynthetic Analysis and Key Precursors for Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (B14808566)

A logical retrosynthetic analysis of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate points to a Friedel-Crafts acylation reaction as a key bond-forming step. The primary disconnection is at the bond between the aromatic ring and the acetyl group. This leads to two key precursors: methyl 2-(2-methoxyphenyl)acetate and an acetylating agent, such as acetyl chloride or acetic anhydride .

The synthesis of the precursor, methyl 2-(2-methoxyphenyl)acetate, can be envisioned starting from the commercially available 2-methoxyphenylacetic acid.

Established Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution, specifically Friedel-Crafts acylation, followed by esterification if the corresponding carboxylic acid is used as the starting material.

Acylation-Based Syntheses

The most direct method for introducing the acetyl group onto the phenyl ring of methyl 2-(2-methoxyphenyl)acetate is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of the aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

The methoxy (B1213986) group (-OCH₃) at the 2-position and the acetate (B1210297) moiety (-CH₂COOCH₃) at the 1-position are both ortho-, para-directing groups. However, the methoxy group is a stronger activating group, and due to steric hindrance at the ortho positions, the acylation is expected to occur predominantly at the para-position (position 5) relative to the methoxy group.

Reaction Scheme:

Typical Reaction Conditions:

ComponentRoleExamples
SubstrateAromatic compoundMethyl 2-(2-methoxyphenyl)acetate
Acylating AgentSource of the acetyl groupAcetyl chloride, Acetic anhydride
CatalystLewis acidAluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂)
SolventInert reaction mediumDichloromethane, 1,2-dichloroethane, carbon disulfide

The reaction is typically carried out at low to ambient temperatures to control the reactivity and minimize side reactions. A stoichiometric amount of the Lewis acid catalyst is often required as it complexes with both the acylating agent and the product ketone.

Esterification and Functional Group Interconversion Strategies

An alternative approach involves the Friedel-Crafts acylation of 2-(2-methoxyphenyl)acetic acid, followed by the esterification of the resulting carboxylic acid to the desired methyl ester.

Fischer Esterification:

The most common method for this esterification is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid, 2-(5-acetyl-2-methoxyphenyl)acetic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). libretexts.orgorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com

Mechanism of Fischer Esterification: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester. libretexts.orgmasterorganicchemistry.com

Development of Novel Synthetic Pathways

While Friedel-Crafts acylation remains a primary method, research into more efficient and environmentally benign synthetic routes is ongoing. One potential area of exploration is the use of solid acid catalysts to replace traditional Lewis acids, which would simplify work-up procedures and allow for catalyst recycling.

Additionally, multicomponent reactions have been employed for the synthesis of more complex molecules containing the 2-(5-acetyl-methoxyphenyl)acetic acid scaffold, suggesting the potential for developing novel one-pot syntheses for the target molecule or its derivatives. mdpi.comresearchgate.net

Derivatization Strategies for this compound Analogs

The presence of the acetyl moiety in this compound provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of analogs.

Modification of the Acetyl Moiety

The acetyl group can be subjected to numerous reactions to modify the structure of the parent molecule.

Table of Derivatization Reactions of the Acetyl Group:

Reaction TypeReagents and ConditionsProduct Type
Halogenation Bromine (Br₂) in a suitable solvent, or N-Bromosuccinimide (NBS)α-Halo ketone
Claisen-Schmidt Condensation Aromatic aldehyde in the presence of a base (e.g., NaOH, KOH)Chalcone (α,β-unsaturated ketone) ichem.md
Reduction Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Secondary alcohol
Formation of Enamino Ketones N,N-dimethylformamide dimethylacetal (DMFDMA) followed by a primary amineEnamino ketone mdpi.com
Willgerodt-Kindler Reaction Sulfur and a secondary amine (e.g., morpholine)Thioamide, which can be hydrolyzed to a carboxylic acid with one additional carbon
Oxidation (Haloform Reaction) Iodine and sodium hydroxideCarboxylic acid (conversion of the acetyl group to a carboxyl group)

These derivatization strategies highlight the synthetic utility of this compound as a building block for more complex molecules with potential applications in various fields of chemical research.

Manipulation of the Methoxy Group

The methoxy (-OCH₃) group on the phenyl ring of this compound is a significant site for chemical manipulation, primarily through demethylation to yield the corresponding phenol. This transformation is crucial for creating derivatives with altered biological or chemical properties. The cleavage of the aryl methyl ether is a common yet often challenging reaction in organic synthesis, typically requiring harsh conditions that can affect other functional groups present in the molecule, such as the ester and acetyl groups. d-nb.info

Several established methods for O-demethylation are applicable, each with its own set of advantages and limitations.

Lewis Acid-Mediated Cleavage: Strong Lewis acids are highly effective for ether cleavage. Boron tribromide (BBr₃) is a premier reagent for this purpose, reacting readily with the ether oxygen to form a complex that facilitates nucleophilic attack on the methyl group by the bromide ion. d-nb.info This reaction is typically performed at low temperatures to control its high reactivity. Aluminum chloride (AlCl₃) is another strong Lewis acid that can effect demethylation, though its reactivity is generally lower than that of BBr₃. d-nb.infomdpi.com

Brønsted Acid Cleavage: Concentrated hydrobromic acid (HBr) is a classic reagent for cleaving methyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide anion on the methyl group. wikipedia.org This method often requires high temperatures, which could risk hydrolysis of the methyl ester functionality in the target molecule.

Nucleophilic Cleavage: Reagents based on sulfur or nitrogen nucleophiles can also be employed, often under basic conditions. For example, alkanethiolates, such as ethanethiolate in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), can effectively demethylate aryl methyl ethers. d-nb.info

Biocatalytic Demethylation: As an alternative to harsh chemical methods, enzymatic approaches offer high selectivity under mild conditions. prepchem.com Cobalamin-dependent methyltransferases, for instance, can catalyze the regioselective demethylation of various aryl methyl ethers. nih.gov This approach could be particularly advantageous for a multifunctional molecule like this compound, as it would minimize side reactions such as ester hydrolysis or reactions at the acetyl group.

The choice of demethylation agent for this compound must be carefully considered to ensure compatibility with the ester and ketone functionalities. The electronic nature of the other substituents on the ring—the activating methoxy group and the deactivating acetyl and methyl acetate groups—also influences the reactivity of the ether linkage. researchgate.net

Demethylation MethodKey Reagent(s)Typical ConditionsPotential Considerations for Target Molecule
Lewis Acid CleavageBoron tribromide (BBr₃)Low temperature (e.g., -78°C to 0°C) in an inert solvent like CH₂Cl₂High reactivity, potential for side reactions if not controlled.
Lewis Acid CleavageAluminum chloride (AlCl₃)Heating in a solvent like CH₂Cl₂ or nitrobenzeneMilder than BBr₃ but still requires careful optimization. mdpi.com
Brønsted Acid CleavageHydrobromic acid (HBr)Heating (reflux), often with acetic acid as a co-solventRisk of concurrent ester hydrolysis. d-nb.info
Nucleophilic CleavageAlkyl thiols (e.g., Dodecanethiol)High temperature (e.g., 130°C) in a high-boiling solvent (e.g., NMP)Avoids strong acids, but requires high temperatures. d-nb.info
Biocatalytic CleavageO-demethylase enzymesMild aqueous conditions (e.g., neutral pH, 25-35°C)High selectivity, environmentally friendly, but requires specific enzyme availability. nih.gov

Structural Variations on the Phenyl Ring and Substituent Effects

Structural modifications to the phenyl ring of this compound are key to developing a library of related compounds for further investigation. These variations typically involve introducing, removing, or modifying substituents, which in turn affects the molecule's electronic properties and reactivity. The existing substituents—the methoxy group, the acetyl group, and the methyl acetate side chain—exert significant influence on subsequent reactions, primarily electrophilic aromatic substitution (EAS).

The directing effects of the current substituents can be predicted based on established principles:

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. prepchem.comgoogle.com

Acetyl Group (-COCH₃): This is a moderately deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects. google.com

Methyl Acetate Group (-CH₂COOCH₃): The methylene (B1212753) linker isolates the ester from direct conjugation with the ring. The group as a whole is weakly deactivating via an inductive effect.

Considering the positions on the ring relative to the powerful ortho, para-directing methoxy group, the C4 and C6 positions are activated, while the C3 position is sterically hindered. The acetyl group at C5 directs incoming electrophiles to the C3 position. The interplay of these effects suggests that further electrophilic substitution would be complex, with the outcome depending heavily on the reaction conditions and the nature of the electrophile.

A primary method for synthesizing the core structure of the target molecule is through a Friedel-Crafts acylation of a precursor like methyl 2-(2-methoxyphenyl)acetate. d-nb.infoorganic-chemistry.org This reaction introduces the acetyl group onto the ring. A study detailing the synthesis of a related compound, methyl 2-(5-formyl-2-methoxyphenyl)acetate, utilized a Rieche formylation, where dichloromethyl methyl ether and tin(IV) chloride were used to introduce a formyl group at the 5-position of methyl 2-(2-methoxyphenyl)acetate. nih.gov This demonstrates a viable pathway for introducing carbonyl functionality at the desired position, which could be adapted for acylation.

Further structural diversity can be achieved by modifying the introduced acetyl group. For instance, the acetyl moiety can be halogenated at the α-position. One study reported the reaction of methyl 2-acetyl-4,5-dimethoxyphenylacetate with cupric bromide to yield methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate. nih.gov This bromoacetyl derivative serves as a versatile intermediate for further nucleophilic substitutions, allowing for the attachment of various other functional groups. nih.gov

SubstituentElectronic EffectDirecting Effect for EASReference
-OCH₃ (at C2)ActivatingOrtho, Para (to C3, C4, C6) prepchem.comgoogle.com
-COCH₃ (at C5)DeactivatingMeta (to C3) google.com
-CH₂COOCH₃ (at C1)Weakly DeactivatingOrtho, Para (to C2, C6) google.com

Chiral Synthesis Approaches to Enantiomeric Forms

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist in enantiomeric forms. Chirality could be introduced into this structural framework by modification, for example, by adding a substituent to the α-carbon of the acetate side chain, creating a chiral center. The synthesis of such chiral α-aryl acid derivatives is a well-developed field, particularly due to the pharmacological importance of compounds like the 2-arylpropionic acids (profens). nih.gov

Several general strategies could be adapted for the enantioselective synthesis of chiral analogues of the target compound:

Catalytic Asymmetric Hydrogenation: A common and powerful approach involves the asymmetric hydrogenation of a prochiral α,β-unsaturated ester precursor. This method uses transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP). google.commdpi.com The chiral catalyst controls the facial selectivity of hydrogen addition to the double bond, leading to the formation of one enantiomer in excess.

Classical Resolution of Racemates: A racemic mixture of the corresponding carboxylic acid can be separated into its constituent enantiomers through classical resolution. nih.gov This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as a chiral amine. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. nih.govchemicalbook.com After separation, the desired enantiomer of the acid can be recovered by treatment with an achiral acid.

Asymmetric α-Arylation: Modern catalytic methods allow for the direct enantioselective formation of the C-C bond at the α-position. Palladium-catalyzed α-arylation of ester enolates, using chiral ligands, can create α-aryl esters with high enantiomeric excess. mdpi.comprepchem.com This approach would involve coupling a suitable ester derivative with an appropriate aryl halide or triflate in the presence of a chiral palladium catalyst.

Chiral Auxiliaries: Another strategy involves attaching a chiral auxiliary to the carboxylic acid or ester. This auxiliary directs the stereochemical outcome of a subsequent reaction that forms the chiral center at the α-position. Once the stereocenter is set, the auxiliary can be cleaved to yield the desired enantioenriched product.

While these methods are not directly applicable to the synthesis of enantiomers of the achiral title compound, they represent the principal strategies that would be employed to synthesize its chiral derivatives, should they be desired for specific applications.

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalytic methods are central to the efficient and selective synthesis of this compound and its derivatives. These approaches often rely on transition-metal catalysis to construct the core phenylacetate (B1230308) structure or to introduce the key functional groups onto the aromatic ring.

Formation of the Phenylacetate Core: The construction of the α-aryl ester moiety can be achieved through several palladium-catalyzed cross-coupling reactions. One prominent strategy is the Suzuki-Miyaura coupling . This involves the reaction of an arylboronic acid or its derivative with an α-haloacetate, such as methyl 2-chloroacetate. A developed method utilizes potassium organotrifluoroborate salts as the nucleophilic partner with an XPhos-Pd-G2 pre-catalyst, which avoids the need for strong bases and tolerates a wide range of functional groups. nih.govnih.gov

Another powerful technique is the direct α-arylation of esters . This involves the coupling of an ester enolate with an aryl halide. Modern protocols utilize palladium precatalysts with bulky biarylmonophosphine ligands (e.g., t-BuXPhos) that facilitate the selective monoarylation of acetate esters with aryl chlorides under mild conditions. organic-chemistry.org

Carbonylative Syntheses: Carbonylation reactions offer an alternative route to phenylacetates by introducing the carbonyl group of the acetate moiety using carbon monoxide (CO). One approach is the palladium-catalyzed carbonylation of C(sp³)–H bonds . For example, substituted toluenes can be directly converted to the corresponding methyl phenylacetates by reaction with CO and methanol in the presence of a palladium catalyst like Pd(Xantphos)Cl₂. google.comgoogle.com Another method involves the carbonylation of benzyl (B1604629) chlorides using an iron carbonyl catalyst in the presence of sodium methylate. prepchem.com

Acylation of the Phenyl Ring: For the synthesis of the specific target molecule, this compound, a crucial step is the introduction of the acetyl group at the 5-position. The classic method for this transformation is the Friedel-Crafts acylation . d-nb.info This electrophilic aromatic substitution reaction typically uses a Lewis acid catalyst, such as AlCl₃, to activate an acyl halide (e.g., acetyl chloride) for attack by the aromatic ring of a precursor like methyl 2-(2-methoxyphenyl)acetate. The methoxy group at the 2-position strongly directs the incoming acyl group to the para position (C5), making this a highly regioselective transformation. While often requiring stoichiometric amounts of the Lewis acid, catalytic versions of this reaction are also an area of active research.

Catalytic MethodKey TransformationTypical Catalyst SystemReference
Suzuki-Miyaura CouplingAr-B(OR)₂ + Cl-CH₂COOR' → Ar-CH₂COOR'Palladium catalyst (e.g., XPhos-Pd-G2) nih.govnih.gov
Direct α-ArylationAr-X + CH₃COOR' → Ar-CH₂COOR'Palladium catalyst with bulky phosphine ligand (e.g., t-BuXPhos) organic-chemistry.org
C-H CarbonylationAr-CH₃ + CO + R'OH → Ar-CH₂COOR'Palladium catalyst (e.g., Pd(Xantphos)Cl₂) google.comgoogle.com
Friedel-Crafts AcylationAr-H + RCOCl → Ar-CORLewis Acid (e.g., AlCl₃) d-nb.info

Green Chemistry Principles in Synthetic Methodologies for Related Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for phenylacetic acid derivatives and other fine chemicals. The focus is on developing methods that are more environmentally benign, safer, and more efficient in terms of resource utilization.

A key area of improvement is the use of catalysis over stoichiometric reagents . As discussed in the previous section, transition-metal-catalyzed cross-coupling and carbonylation reactions are prime examples. These methods use only a small amount of catalyst to generate large quantities of product, reducing waste compared to reactions that require a full equivalent or more of a reagent, such as traditional Friedel-Crafts acylations that use stoichiometric Lewis acids.

The development of phosphine-free catalyst systems for reactions like the Heck and Suzuki couplings is another green advancement. These systems can simplify purification and reduce the use of toxic and expensive phosphine ligands. For instance, an efficient protocol for Heck reactions has been developed using a Pd(L-proline)₂ complex in water under microwave irradiation, which minimizes costs and environmental pollution. organic-chemistry.org

Atom economy is another central principle. Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are particularly advantageous in this regard. The synthesis of a complex benzofuran (B130515) derivative, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, was achieved via a one-pot, three-component reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com Such telescoped processes, which combine multiple steps without isolating intermediates, improve atom economy, reduce solvent waste, and simplify work-up procedures. mdpi.com

The choice of solvents and reaction media is also critical. There is a strong drive to replace hazardous organic solvents with safer alternatives. Water is an ideal green solvent, and catalytic systems are being increasingly designed to function in aqueous media. organic-chemistry.org Ionic liquids have also been explored as recyclable reaction media for reactions like ether cleavage, offering an alternative to volatile organic compounds.

Finally, the use of renewable feedstocks is a long-term goal. While the synthesis of this compound may currently rely on petrochemical sources, related research explores the acylation of biomass-derived compounds like 2-methylfuran (B129897) using zeolite catalysts. This points towards future possibilities for producing aromatic compounds from renewable resources, aligning with the core tenets of sustainable chemistry.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 5 Acetyl 2 Methoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Features and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (B14808566), both ¹H and ¹³C NMR would provide critical information for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic region would likely show a complex splitting pattern for the three protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these protons would be indicative of their relative positions and the electronic effects of the acetyl, methoxy (B1213986), and methyl acetate (B1210297) substituents. Furthermore, characteristic singlets would be expected for the methyl protons of the acetyl group, the methoxy group, and the methyl ester. The methylene (B1212753) protons of the acetate group would also present a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing a count of the unique carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbons of the acetyl and ester groups, the aromatic carbons, the methoxy carbon, the methyl carbons of the acetyl and ester groups, and the methylene carbon of the acetate moiety. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing acetyl group and the electron-donating methoxy group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.0m
Methoxy (-OCH₃)~3.9s
Methylene (-CH₂-)~3.7s
Ester Methyl (-OCH₃)~3.6s
Acetyl Methyl (-COCH₃)~2.5s

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Acetyl Carbonyl (C=O)195 - 205
Ester Carbonyl (C=O)170 - 175
Aromatic Carbons110 - 160
Methoxy Carbon (-OCH₃)55 - 60
Methylene Carbon (-CH₂-)40 - 45
Ester Methyl Carbon (-OCH₃)50 - 55
Acetyl Methyl Carbon (-COCH₃)25 - 30

Mass Spectrometry (MS) Techniques for Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For Methyl 2-(5-acetyl-2-methoxyphenyl)acetate, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and confirm its molecular formula (C₁₂H₁₄O₄).

The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses of functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Additionally, cleavage adjacent to the carbonyl group of the acetyl moiety could lead to the formation of an acylium ion.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
222[M]⁺
207[M - CH₃]⁺
191[M - OCH₃]⁺
179[M - COCH₃]⁺
163[M - COOCH₃]⁺
43[CH₃CO]⁺

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its functional groups.

Key vibrational modes would include the C=O stretching vibrations for the ketone of the acetyl group and the ester. These would likely appear as two distinct, strong peaks in the region of 1680-1750 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy group would also be prominent. Additionally, C-H stretching vibrations for the aromatic and aliphatic protons would be observed.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Acetyl C=OStretch~1680
Ester C=OStretch~1735
C-O (Ester, Ether)Stretch1000 - 1300
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000

Chromatographic Methods in Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods for determining its purity.

Using a suitable stationary phase and mobile phase, HPLC could effectively separate the target compound from any starting materials, byproducts, or degradation products. A purity assessment would be made by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. GC, particularly when coupled with a mass spectrometer (GC-MS), would also be a powerful tool for purity analysis and for the identification of any volatile impurities. These chromatographic methods would also be crucial for the separation of any potential structural isomers.

Computational Chemistry and Theoretical Investigations of Methyl 2 5 Acetyl 2 Methoxyphenyl Acetate

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to optimize molecular geometry and calculate electronic properties, providing insights into stability and reactivity.

For derivatives of acetophenone (B1666503), DFT calculations using the B3LYP functional with basis sets such as 6-31+G(d,p) have been effectively used to study the impact of substituents on the molecule's energetic properties and aromaticity. asianpubs.org Such studies investigate how electron-withdrawing or electron-donating groups influence the electronic structure. In the case of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (B14808566), the acetyl group (electron-withdrawing) and the methoxy (B1213986) group (electron-donating) would have competing effects on the phenyl ring's electron density.

Computational analyses on similar structures, like bromoacetophenone isomers, have successfully calculated properties such as total energies, electronic states, and energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. ajchem-a.com For Methyl 2-(5-acetyl-2-methoxyphenyl)acetate, the carbonyl oxygen atoms would be expected to be electron-rich (red/yellow on an MEP map), while the hydrogens of the methyl groups would be electron-poor (blue).

ParameterDescriptionTypical Computational MethodRelevance to this compound
Optimized Geometry The lowest energy 3D arrangement of atoms, providing bond lengths and angles.DFT (e.g., B3LYP/6-311++G(d,p))Predicts the most stable conformation of the molecule.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.DFT, HFIndicates chemical reactivity and electronic stability.
Dipole Moment A measure of the molecule's overall polarity.DFT, HFInfluences solubility and intermolecular interactions.
Mulliken Charges Calculated partial charges on each atom in the molecule.DFT, HFHelps identify reactive sites for chemical reactions.
MEP Surface A map of the electrostatic potential on the electron density surface.DFT, HFVisualizes charge distribution, highlighting nucleophilic and electrophilic regions. ajchem-a.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govspringernature.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function. amazonaws.com Studies on phenyl acetic acid derivatives have used docking to elucidate binding modes with targets like DNA and various enzymes, revealing that substituent positions (ortho, meta, para) significantly impact binding affinity. researchgate.net For this compound, docking could be used to screen potential protein targets and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. proquest.com An MD simulation protocol typically involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic motions over a set period (nanoseconds to microseconds). acs.org Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand over the simulation. A stable RMSD suggests a stable binding complex. acs.org

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein, highlighting regions that may change conformation upon ligand binding. acs.org

Radius of Gyration (Rg): Assesses the compactness of the protein-ligand complex. acs.org

These simulations can validate the stability of docking poses and provide a more detailed understanding of the intermolecular interactions governing the binding event. nih.gov

Simulation ParameterDescriptionRelevance to Ligand-Target Interactions
Docking Score A numerical value representing the predicted binding affinity (e.g., in kcal/mol).Lower scores typically indicate stronger, more favorable binding. researchgate.net
RMSD Measures the average deviation of atomic positions from a reference structure over time.Stable, low RMSD values for the ligand and protein backbone suggest a stable complex. acs.org
RMSF Measures the fluctuation of individual amino acid residues around their average position.Identifies flexible or rigid regions of the protein upon ligand binding. acs.org
Hydrogen Bond Analysis Tracks the formation and duration of hydrogen bonds between the ligand and protein.Highlights key stabilizing interactions.

Structure-Activity Relationship (SAR) Modeling and Prediction (in silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules. mdpi.com

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), involves aligning a set of molecules and calculating their steric and electrostatic fields. nih.gov The model then generates contour maps that show which regions around the molecule are favorable or unfavorable for activity. researchgate.net For example, a blue contour in a steric map might indicate that a bulky group is preferred in that region, while a red contour in an electrostatic map might suggest that a negative charge is detrimental to activity. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with modifications at various positions (e.g., changing the acetyl group, altering substituents on the phenyl ring, or modifying the methyl acetate (B1210297) moiety). The resulting models could guide the design of more potent analogues by predicting which structural modifications are most likely to improve biological activity. simulations-plus.comnih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is often performed alongside QSAR to ensure that designed compounds also possess favorable drug-like properties. scirp.org

Reaction Mechanism Studies through Computational Approaches

Computational chemistry can be used to elucidate the step-by-step mechanism of a chemical reaction, including the synthesis of this compound. A likely synthetic route would involve a Friedel-Crafts acylation of methyl 2-(2-methoxyphenyl)acetate. libretexts.org

Using DFT, researchers can model the reaction pathway by:

Identifying Intermediates and Transition States: Calculating the structures and energies of all reactants, products, intermediates, and transition states involved in the reaction.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction. The step with the highest energy barrier is the rate-determining step.

Validating the Proposed Mechanism: Comparing the calculated energy profile with experimental observations.

For example, computational studies on electrocyclization reactions have used DFT (e.g., M06-2X/6-31+G(d)) to calculate activation energies and understand how different substituents accelerate or decelerate the reaction. rsc.org Similarly, the mechanism of the Fries rearrangement of phenyl acetate has been investigated to determine whether the reaction proceeds via an intermolecular or intramolecular pathway. osti.gov For the synthesis of the target compound, computational analysis could confirm the regioselectivity of the acylation (i.e., why the acetyl group adds to the 5-position) and provide a detailed energetic map of the entire reaction process. acs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. dtic.mil These predictions serve as a valuable tool for confirming the structure of a synthesized compound by comparing the calculated spectra to the experimental ones. researchgate.netdtic.mil

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the stretching and bending of chemical bonds, which are observed as absorption bands in an IR spectrum. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve good agreement. ajchem-a.com For this compound, key predicted vibrations would include the C=O stretches for the acetyl and ester groups, C-O stretches, and aromatic C-H bends.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov The calculation provides theoretical chemical shifts for each nucleus in the molecule. By plotting the experimental shifts against the calculated shifts for a series of compounds, a strong linear correlation is often observed, which helps in the unambiguous assignment of NMR signals. mdpi.com

Spectroscopic DataPredicted ParameterRelevance and Key Features for this compound
IR Spectroscopy Vibrational Frequencies (cm⁻¹)Prediction of characteristic C=O stretching frequencies for the ketone (~1680 cm⁻¹) and ester (~1735 cm⁻¹), and C-O stretching for the methoxy and ester groups. ajchem-a.com
¹H NMR Chemical Shifts (ppm)Prediction of distinct signals for the aromatic protons, the acetate methylene (B1212753) protons, and the three methyl groups (acetyl, methoxy, and ester).
¹³C NMR Chemical Shifts (ppm)Prediction of chemical shifts for all unique carbon atoms, including the two carbonyl carbons (ketone and ester), the aromatic carbons, and the methyl carbons. nih.gov

Investigation of Biological Activities and Mechanistic Insights in Vitro and in Silico Studies

Enzyme Modulation and Inhibition Mechanisms

There is currently no available scientific literature detailing the effects of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (B14808566) on enzyme modulation or its potential inhibition mechanisms within metabolic pathways.

In Vitro Enzymatic Assays

No studies have been published that report the results of in vitro enzymatic assays conducted with Methyl 2-(5-acetyl-2-methoxyphenyl)acetate. Therefore, its inhibitory or modulatory effects on specific enzymes remain uncharacterized.

Computational Modeling of Enzyme Interactions

A search for computational studies, such as molecular docking or molecular dynamics simulations, investigating the interaction of this compound with any enzymatic targets yielded no results. Consequently, there are no predictive models of its binding affinity or interaction mechanisms at a molecular level.

Cellular Pathway Interventions

Information regarding the intervention of this compound in cellular pathways, including the induction of oxidative stress or apoptosis, is not present in the current body of scientific literature.

In Vitro Cell-Based Assays

No data from in vitro cell-based assays are available to assess the impact of this compound on cellular health and signaling. This includes a lack of information on its effects on cell viability, proliferation, or specific pathway-related biomarkers.

High-Throughput Screening for Biological Activity

This compound has not been reported as a compound included in high-throughput screening campaigns to identify new biologically active molecules. As such, its broader activity profile across a range of biological targets is unknown.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (Mechanistic Focus)

There are no published research articles that investigate the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. The potential for this compound to act as an anticancer agent has not been explored, and therefore, no mechanistic data are available.

Due to the absence of research data, no data tables on the biological activity of this compound can be generated at this time.

Anti-inflammatory Potential and Associated Mechanistic Pathways

Currently, there is no publicly available scientific literature detailing the in vitro or in silico anti-inflammatory potential of this compound. Searches of prominent scientific databases have not yielded studies that investigate its effects on inflammatory mediators, such as cytokines or prostaglandins, nor have any analyses of its impact on key inflammatory signaling pathways like NF-κB or MAPK been reported. Consequently, the specific mechanistic pathways through which this compound might exert anti-inflammatory effects remain uncharacterized.

Antioxidant Activity Investigations

Similarly, investigations into the antioxidant activity of this compound have not been reported in the available scientific literature. There are no published in vitro studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, that would quantify its radical scavenging capabilities. Therefore, data on its potential to mitigate oxidative stress is not available at this time.

Exploration of Receptor Binding and Signaling Pathways (in silico, in vitro)

There is a lack of published research on the receptor binding and signaling pathway modulation by this compound. In silico molecular docking studies to predict its binding affinity to specific biological targets have not been found. Furthermore, in vitro receptor binding assays or cell-based signaling pathway analyses for this particular compound are absent from the scientific record. As a result, its molecular targets and the signaling cascades it may influence are currently unknown.

Metabolic Fate and Stability Studies of Methyl 2 5 Acetyl 2 Methoxyphenyl Acetate

In Vitro Metabolic Stability Assays (e.g., microsomal stability, S9 fractions)

In vitro metabolic stability assays are crucial in early drug discovery to estimate the intrinsic clearance of a compound. These assays utilize subcellular fractions from the liver, the primary site of drug metabolism.

Microsomal Stability: Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. An assay using microsomes would primarily assess the compound's susceptibility to oxidative metabolism. For Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (B14808566), the methoxy (B1213986) group and the aromatic ring are potential sites for CYP-mediated oxidation.

S9 Fractions: The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes. This means it contains both Phase I (like CYPs) and most Phase II enzymes (like sulfotransferases and N-acetyltransferases), offering a more comprehensive view of metabolic stability. nih.gov The use of S9 fractions allows for the simultaneous investigation of both Phase I and Phase II metabolic pathways. nih.gov

Given its structural features, including an ester, a methoxy group, and an acetyl group, it is anticipated that Methyl 2-(5-acetyl-2-methoxyphenyl)acetate would exhibit moderate to high clearance in these in vitro systems.

Table 1: Overview of In Vitro Metabolic Assay Systems

Assay System Enzyme Content Primary Metabolic Pathways Evaluated Predicted Fate of this compound
Liver Microsomes Phase I (e.g., CYPs, FMOs) and some Phase II (UGTs) Oxidation, reduction, hydrolysis Susceptible to O-demethylation and aromatic hydroxylation.

| S9 Fractions | Phase I and most Phase II enzymes (cytosolic) | Oxidation, reduction, hydrolysis, conjugation (e.g., sulfation, acetylation) | Susceptible to Phase I reactions and subsequent conjugation of metabolites. |

Identification of Metabolites through Advanced Analytical Techniques (e.g., LC-HR-MS/MS)

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) is a powerful and indispensable tool for identifying and structurally elucidating metabolites in complex biological matrices. fiveable.menih.gov This technique separates the parent compound from its metabolites chromatographically, and the high-resolution mass spectrometer provides accurate mass measurements for determining elemental compositions and fragmentation patterns to pinpoint structural modifications. fiveable.me

For this compound, an LC-HR-MS/MS analysis of incubates from in vitro systems would likely search for specific mass shifts corresponding to predicted metabolic reactions, such as:

Hydrolysis of the methyl ester.

O-demethylation of the methoxy group.

Hydroxylation of the aromatic ring. nih.gov

Reduction of the acetyl ketone.

Glucuronide conjugation of hydroxylated or carboxylated metabolites.

Phase I Metabolic Transformations (e.g., O-demethylation, hydroxylation)

Phase I metabolism introduces or exposes functional groups on a xenobiotic, typically making it more polar. nih.gov These reactions are often mediated by CYP enzymes. nih.gov

O-demethylation: The methoxy group on the phenyl ring is a prime target for O-demethylation, a common metabolic reaction for aryl methyl ethers. nih.govacs.org This reaction, catalyzed by CYP enzymes, would yield a phenolic metabolite, 2-(5-acetyl-2-hydroxyphenyl)acetic acid methyl ester.

Hydroxylation: Aromatic hydroxylation is another key Phase I pathway where a hydroxyl group is added directly to the benzene (B151609) ring. pharmaxchange.infoiunajaf.edu.iq The position of hydroxylation is influenced by the existing substituents on the ring. pharmaxchange.info

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes present in liver fractions and plasma, which would convert it to its corresponding carboxylic acid, 2-(5-acetyl-2-methoxyphenyl)acetic acid.

Ketone Reduction: The acetyl group's ketone can be reduced to a secondary alcohol by carbonyl reductases.

Phase II Metabolic Conjugations (e.g., glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which greatly increases water solubility and facilitates excretion. researchgate.net

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to functional groups like hydroxyls and carboxylic acids, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The primary phenolic metabolite formed via O-demethylation and the carboxylic acid metabolite from ester hydrolysis would be excellent substrates for glucuronidation. rsc.orgliverpool.ac.uk The resulting glucuronide conjugates would be significantly more water-soluble.

Table 2: Predicted Metabolic Pathways for this compound

Phase Reaction Predicted Metabolite
Phase I O-demethylation 2-(5-acetyl-2-hydroxyphenyl)acetic acid methyl ester
Aromatic Hydroxylation Methyl 2-(5-acetyl-x-hydroxy-2-methoxyphenyl)acetate
Ester Hydrolysis 2-(5-acetyl-2-methoxyphenyl)acetic acid
Ketone Reduction Methyl 2-(5-(1-hydroxyethyl)-2-methoxyphenyl)acetate
Phase II Glucuronidation Glucuronide conjugate of the phenolic metabolite

In Silico Prediction of Metabolic Pathways and Sites of Metabolism

In the absence of experimental data, computational (in silico) models are valuable for predicting a compound's metabolic fate. nih.govnih.gov These tools use knowledge-based systems or machine learning algorithms to identify metabolic "soft spots"—the atoms or functional groups most likely to undergo metabolic transformation. pensoft.netnews-medical.net

For this compound, in silico models would likely highlight the following as primary sites of metabolism:

The methyl group of the methoxy ether (vulnerable to O-demethylation).

The methyl ester functional group (susceptible to hydrolysis).

The aromatic ring, particularly positions that are sterically accessible and electronically activated for hydroxylation. pharmaxchange.info

The acetyl ketone (prone to reduction).

Factors Influencing Metabolic Stability and Bioavailability (e.g., structural modifications)

The metabolic stability and bioavailability of a compound are intrinsically linked to its chemical structure. epa.govnih.gov Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. rsc.org

Structural Modifications to Enhance Stability: To improve the metabolic stability of this compound, several structural modifications could be considered. For example, replacing the metabolically labile methoxy group with a more stable alternative, such as a fluoro or chloro substituent, could block O-demethylation. This strategy is known as "metabolic blocking." nih.gov Similarly, modifying the ester to a more stable amide could reduce the rate of hydrolysis.

Applications in Chemical Biology and Advanced Materials Research

Use as a Chemical Probe for Biological Target Identification

Chemical probes are indispensable tools in chemical biology for the identification and validation of biological targets. rjpbr.com Small molecules that can selectively interact with proteins allow for the elucidation of their functions in complex biological systems. The acetophenone (B1666503) moiety in Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (B14808566) is a structural feature found in various biologically active compounds. Acetophenone derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase B, which is a target in neurodegenerative diseases. rsc.org

The core structure of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate could be systematically modified to generate a library of related compounds. These derivatives could then be screened against various cellular targets to identify potential protein-binding partners. The methyl ester group offers a convenient handle for the attachment of reporter tags, such as fluorophores or biotin, which are essential for the detection and isolation of protein-probe complexes. Furthermore, the acetyl and methoxy (B1213986) groups can be altered to fine-tune the selectivity and affinity of the probe for its target. Through techniques like photoaffinity labeling, where a photoreactive group is incorporated into the probe, it may be possible to covalently link the probe to its target protein upon UV irradiation, facilitating its identification by mass spectrometry. chemrxiv.org

Integration into Prodrug Design Strategies (Academic Exploration)

Prodrug design is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. numberanalytics.comirjmets.comresearchgate.net This approach involves the chemical modification of an active drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes in the body. numberanalytics.comnih.gov Ester prodrugs are a common and effective way to improve the oral absorption of drugs that are poorly permeable. nih.goveurekaselect.com

The methyl ester functionality of this compound makes it an ideal candidate for academic explorations into prodrug design. nih.gov Hypothetically, if the corresponding carboxylic acid (2-(5-acetyl-2-methoxyphenyl)acetic acid) were found to have biological activity, the methyl ester could serve as a prodrug to improve its ability to cross cell membranes. Esterases, which are abundant in the body, can hydrolyze the ester bond to release the active carboxylic acid. numberanalytics.comnih.gov This strategy could enhance the bioavailability of the parent compound. nih.gov Academic studies could focus on synthesizing a series of ester derivatives with varying alkyl chain lengths to investigate how this modification affects the rate of hydrolysis and, consequently, the release profile of the active drug. numberanalytics.com

Potential in the Development of Molecular Scaffolds and Building Blocks

Substituted phenylacetic acids and their derivatives are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, including many pharmaceuticals. inventivapharma.comnih.govmdpi.com Phenylacetic acid itself is a key component in the production of penicillin G and diclofenac. wikipedia.org The presence of multiple functional groups on this compound provides several reaction sites for further chemical transformations, making it a potentially useful molecular scaffold.

The acetyl group can undergo a variety of reactions, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an oxime. The methoxy group can potentially be cleaved to a hydroxyl group, which can then be used for further derivatization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. The aromatic ring itself is amenable to electrophilic substitution reactions. This versatility makes this compound a promising starting material for the synthesis of diverse molecular architectures with potential applications in drug discovery and materials science. inventivapharma.comgoogle.com

Exploration in Organic Electronics or Smart Materials (Hypothetical)

The development of novel organic materials for electronic applications is a rapidly growing field of research. Compounds with conjugated π-systems are often explored for their potential use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. While this compound itself is not a conjugated polymer, its aromatic core suggests its potential as a monomer or a component in the synthesis of larger, more complex organic electronic materials.

Research has shown that polymers incorporating acetophenone moieties can exhibit interesting electronic properties. For instance, polyaryleneethynylene conjugated polymers with acetophenone side-arms have been synthesized and investigated for their semiconducting behavior. researchgate.net Hypothetically, the acetyl group of this compound could be used as a reactive site to polymerize the molecule or to attach it to a polymer backbone. The methoxy and methyl acetate (B1210297) groups could be used to tune the solubility and processing characteristics of the resulting material. The exploration of such derivatives could lead to the development of new materials with tailored electronic or photophysical properties for applications in smart materials and organic electronics.

Role in Mechanistic Studies of Chemical Reactions in Complex Systems

Understanding the mechanisms of chemical reactions is fundamental to advancing chemical synthesis and biology. Substituted phenylacetates and acetophenones are common structural motifs in organic chemistry, and their reactions have been the subject of numerous mechanistic studies. researchgate.netacs.orgresearchgate.netrsc.orgstanford.edu The presence of both a phenylacetate (B1230308) and an acetophenone functionality within the same molecule makes this compound an interesting substrate for investigating reaction mechanisms in more complex systems.

For example, studies on the hydrolysis of the methyl ester could provide insights into how the electronic effects of the acetyl and methoxy substituents on the phenyl ring influence the reaction rate and mechanism. stanford.edu Similarly, the compound could be used as a model substrate to study enzymatic reactions, such as those catalyzed by esterases or oxidoreductases. The degradation pathways of phenylacetate have been studied in biological systems, and this compound could serve as a probe to further elucidate these metabolic routes. nih.gov By systematically modifying the structure of this compound and studying its reactivity, researchers can gain a deeper understanding of fundamental chemical and biochemical processes.

Future Research Directions and Unexplored Avenues for Methyl 2 5 Acetyl 2 Methoxyphenyl Acetate

Development of More Efficient and Sustainable Synthetic Routes

The advancement of any chemical compound from a laboratory curiosity to a viable therapeutic agent is contingent upon the development of efficient and sustainable synthetic methodologies. For Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (B14808566), future research should prioritize the establishment of green and economically viable synthetic routes.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic rather than stoichiometric reagents. Enzymatic reactions, for example, the use of lipases for esterification, could offer high selectivity under mild conditions, significantly reducing the environmental footprint of the synthesis. chemicalbook.com A comparative analysis of different synthetic strategies, including both traditional and green approaches, would be invaluable.

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential AdvantagesPotential Challenges
Traditional Multi-Step Synthesis Well-established procedures for individual steps.Lower overall yield, more waste generation, use of hazardous reagents.
Palladium-Catalyzed Carbonylation High atom economy, potential for fewer steps.Catalyst cost and removal, optimization of reaction conditions.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and cost, potential for lower reaction rates.
One-Pot/Cascade Reactions Increased efficiency, reduced solvent and energy use.Complex reaction optimization, potential for side reactions.

Comprehensive Structure-Activity Relationship (SAR) Studies for Specific Biological Modulations

A thorough understanding of the relationship between the chemical structure of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate and its biological activity is paramount for its development as a therapeutic agent. Comprehensive Structure-Activity Relationship (SAR) studies are essential to identify the key structural features responsible for any observed biological effects and to guide the design of more potent and selective analogues.

Initial biological screening would be necessary to identify the primary biological activities of the parent compound. Based on these findings, a systematic SAR study can be designed. This would involve the synthesis of a library of analogues with modifications at key positions, including the acetyl group, the methoxy (B1213986) group, and the methyl ester.

For example, the acetyl group could be replaced with other acyl groups of varying chain lengths and branching to probe the steric and electronic requirements of the binding pocket. The methoxy group's position and substitution pattern on the aromatic ring can be altered to investigate its influence on activity; studies on other phenolic compounds have shown that the number and position of hydroxyl and methoxy groups can significantly impact biological activity. mdpi.com Similarly, the methyl ester can be converted to other esters, amides, or carboxylic acids to explore the role of this functional group in target interaction and pharmacokinetic properties.

Table 2: Proposed Modifications for SAR Studies

Modification SiteProposed ChangesRationale
Acetyl Group (C5) Alkyl chain variations (e.g., propionyl, butyryl), replacement with other functional groups (e.g., nitro, cyano).To explore the steric and electronic requirements of the target's binding site.
Methoxy Group (C2) Demethylation to a hydroxyl group, positional isomers (e.g., moving to C3 or C4), addition of other alkoxy groups.To investigate the role of hydrogen bonding and electronic effects on activity.
Methyl Ester Conversion to other esters (ethyl, propyl), amides (primary, secondary), or the corresponding carboxylic acid.To assess the impact on solubility, metabolic stability, and target binding.
Aromatic Ring Introduction of additional substituents (e.g., halogens, alkyl groups) at other positions.To probe for additional binding interactions and modulate electronic properties.

The synthesized analogues would then be evaluated in relevant biological assays to build a comprehensive SAR profile. This data will be crucial for identifying the pharmacophore and guiding the design of second-generation compounds with improved properties.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Capabilities

In concert with synthetic efforts and biological testing, advanced computational modeling will be instrumental in accelerating the development of this compound. Computational techniques can provide a deeper understanding of its physicochemical properties, potential biological targets, and the mechanism of action at a molecular level.

Density Functional Theory (DFT) calculations can be employed to determine the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, which are crucial for understanding the compound's reactivity and intermolecular interactions. mdpi.comresearchgate.net These calculations can also help in predicting the most stable conformations of the molecule and its analogues.

Molecular dynamics (MD) simulations can be used to study the behavior of the compound in a biological environment, such as in the presence of a target protein or a lipid bilayer. nih.govmdpi.com MD simulations can provide insights into the binding stability of the compound to its target and the conformational changes that occur upon binding. This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the experimental data from SAR studies. These models can then be used to predict the biological activity of virtual compounds, allowing for the in silico screening of large libraries of potential analogues and prioritizing the most promising candidates for synthesis.

Investigations into Analogues with Enhanced Specificity or Potency

The insights gained from SAR studies and computational modeling will pave the way for the rational design and synthesis of analogues with enhanced specificity or potency. The goal of this research avenue is to optimize the therapeutic profile of the lead compound by improving its efficacy and minimizing off-target effects.

Based on the established SAR, medicinal chemistry strategies can be employed to fine-tune the structure of this compound. For instance, if a particular functional group is found to be crucial for activity, it can be retained while other parts of the molecule are modified to improve properties such as solubility, metabolic stability, and oral bioavailability. The introduction of methoxy groups, for example, has been shown to enhance the biological activity of resveratrol derivatives. nih.gov

The design of analogues can also be guided by the three-dimensional structure of the target protein, if available. Structure-based drug design allows for the optimization of ligand-receptor interactions, leading to the development of highly potent and selective inhibitors. The synthesis of analogues with different heterocyclic linkers or the introduction of polar and ionizable groups are strategies that have been successfully used to improve the properties of other bioactive compounds. nih.gov

The newly synthesized analogues will need to be rigorously evaluated in a battery of in vitro and in vivo assays to assess their potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is fundamental to the development of a successful drug candidate. The design of novel vemurafenib analogs, for instance, has shown promise in enhancing anti-proliferative and anti-metastatic effects in melanoma cells. mdpi.com

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 2-(5-acetyl-2-methoxyphenyl)acetate?

Methodological Answer: Synthesis typically involves multi-step strategies:

Friedel-Crafts Acylation : Introduce the acetyl group to a methoxyphenyl precursor using acetyl chloride/AlCl₃ .

Esterification : React the phenolic intermediate with methyl chloroacetate under basic conditions (e.g., K₂CO₃) to form the ester moiety .

Protection/Deprotection : Use protecting groups (e.g., acetyl for amines in analogs) to prevent side reactions during functionalization .
Key Considerations : Optimize reaction temperatures to avoid acetyl group migration and monitor regioselectivity via TLC or HPLC.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR :
    • ¹H NMR : Methoxy singlet (~δ 3.8 ppm), acetyl methyl (~δ 2.5 ppm), aromatic protons split by substituent effects (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Ester carbonyl (~δ 170 ppm), acetyl carbonyl (~δ 200 ppm) .
  • IR : Strong ester C=O stretch (~1740 cm⁻¹), acetyl C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 236 (C₁₂H₁₂O₄⁺), fragmentation at ester and acetyl groups .

Q. What functional groups dominate reactivity, and how do they participate in transformations?

Methodological Answer:

  • Ester Group : Hydrolyzes to carboxylic acid under acidic/basic conditions .
  • Acetyl Group : Undergo nucleophilic substitution (e.g., Grignard reactions) or reduction (e.g., NaBH₄) to form alcohols .
  • Methoxy Group : Directs electrophilic substitution to para positions but deactivates the ring due to electron donation .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in derivatization?

Methodological Answer:

  • Acetyl Group (Electron-Withdrawing) : Directs electrophiles to meta positions, reducing ring reactivity. Computational DFT studies can predict charge distribution .
  • Methoxy Group (Electron-Donating) : Enhances ortho/para reactivity but competes with acetyl for directing effects. Use kinetic vs. thermodynamic control (e.g., low/high temps) to favor specific products .
    Example : Nitration may yield mixed meta (acetyl-directed) and para (methoxy-directed) products, requiring HPLC purification .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (SHELX refinement) to confirm bond lengths/angles .
    Case Study : A 2022 crystal structure (C34H36N4O5) resolved tautomerism in a related ester using occupancy refinement in SHELXL .

Q. What computational tools are effective for studying reaction mechanisms and SAR?

Methodological Answer:

  • DFT Calculations : Model transition states for acetyl group reactions (e.g., B3LYP/6-31G* level) to predict activation energies .
  • Molecular Docking : Evaluate binding affinity of derivatives (e.g., enzyme inhibitors) using AutoDock Vina .
    Data Table : Comparison of substituent effects on bioactivity :
SubstituentBioactivity (IC₅₀, μM)Key Interaction
5-Acetyl-2-methoxy12.3 ± 1.2H-bond with Tyr residue
5-Nitro-2-methoxy45.7 ± 3.8Electron withdrawal reduces affinity
5-Amino-2-methoxy8.9 ± 0.9Enhanced π-π stacking

Methodological Notes

  • Synthetic Optimization : Use flow chemistry for exothermic steps (e.g., acylation) to improve yield .
  • Crystallography : Refine disordered structures (e.g., acetyl conformers) using twin refinement in Olex2 .
  • Safety : Follow protocols for handling acetylating agents (e.g., AlCl₃) and waste disposal .

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